![molecular formula C16H18O2 B1273381 4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 2344-53-8](/img/structure/B1273381.png)

4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

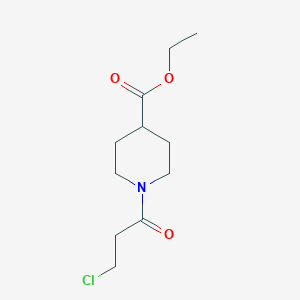

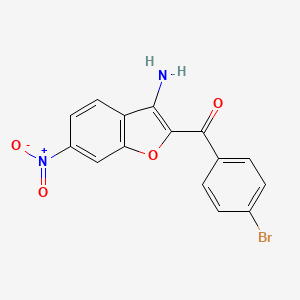

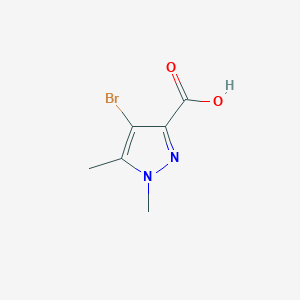

The compound is an organic molecule with multiple functional groups, including a phenyl ring and a hydroxyl group. It also contains a triple bond, indicating the presence of an alkyne group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, alkyne group, and hydroxyl group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl ring, alkyne group, and hydroxyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

- Benzylation of 1,3-Dicarbonyl Compounds : A study demonstrated the iron-catalyzed benzylation of CH-acidic compounds, producing benzylated products efficiently. This process is significant for creating pharmaceutically relevant compounds, indicating the compound's utility in synthetic organic chemistry (Jette Kischel et al., 2007).

- Synthesis of Prenylated Flavanones : The first total synthesis of nematicidal prenylated flavanones was achieved, showcasing the compound's role in synthesizing bioactive flavonoids with potential agricultural applications (Jin Hui Yang et al., 2009).

- New Isoprenyl Phenyl Ether Compound : A study on mangrove fungus yielded a new isoprenyl phenyl ether compound with antibacterial and antifungal activities, highlighting its significance in developing new antimicrobial agents (C. Shao et al., 2007).

Bioactivity Analysis

- Antifungal and Antimite Activities : Research on natural O-prenylated phenylpropenes and their derivatives showed specific compounds with significant antifungal activity and oviposition deterrent activity for mites, indicating potential for developing natural pesticides (T. Koeduka et al., 2014).

Material Science and Sensor Applications

- Solvatochromic Shift and Dipole Moment Estimation : A synthesized coumarin derivative demonstrated solvatochromic shift properties and potential as a sensor for fluorogenic recognition of metal ions in aqueous solution, showcasing the compound's application in sensor technology and materials science (S. Joshi et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-15(2,17)11-9-13-5-7-14(8-6-13)10-12-16(3,4)18/h5-8,17-18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRHVRDBMZNCTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C#CC(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392465 |

Source

|

| Record name | STK032451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol | |

CAS RN |

2344-53-8 |

Source

|

| Record name | STK032451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)